

Introduction: The Role of Structural Elucidation in Modern Drug Discovery

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Compound of Interest

Compound Name: *Ethyl (S)-N-Boc-piperidine-3-carboxylate*

Cat. No.: B1587074

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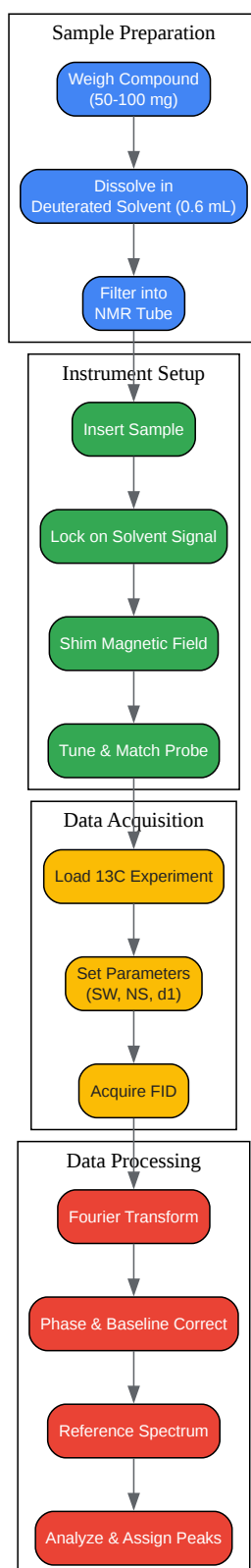
In the landscape of pharmaceutical development, the precise characterization of molecular structure is a cornerstone of success. **Ethyl (S)-N-Boc-piperidine-3-carboxylate** is a valuable chiral building block, frequently utilized in the synthesis of complex pharmaceutical agents. Its piperidine core is a privileged scaffold found in numerous bioactive compounds.[1][2] The presence of a stereocenter, a bulky N-tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functionality introduces a level of structural complexity that demands rigorous analytical techniques for unambiguous confirmation.

Among the arsenal of analytical tools, ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing direct insight into the carbon framework of a molecule.[3] Each unique carbon atom in a distinct chemical environment yields a specific signal, making ^{13}C NMR an indispensable tool for verifying structure, assessing purity, and understanding the conformational dynamics of molecules like **Ethyl (S)-N-Boc-piperidine-3-carboxylate**.

This guide provides a comprehensive technical overview of the ^{13}C NMR spectrum of this key synthetic intermediate. We will delve into the theoretical assignment of carbon signals, present a field-proven experimental protocol for data acquisition, and discuss the key structural features that influence the spectral output.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of **Ethyl (S)-N-Boc-piperidine-3-carboxylate** with the IUPAC-recommended numbering for the piperidine ring and designations for the substituent carbons is presented below.



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Caption: Standard workflow for ^{13}C NMR analysis.

Conclusion

The ^{13}C NMR spectrum of **Ethyl (S)-N-Boc-piperidine-3-carboxylate** provides a unique fingerprint of its carbon skeleton. A thorough understanding of the factors influencing chemical shifts allows for the confident assignment of all eleven carbon signals, confirming the integrity of this critical chiral building block. By following a meticulous experimental protocol, researchers can acquire high-quality, reproducible data that is essential for decision-making in drug discovery and development. This guide serves as a practical resource, grounding theoretical knowledge in field-proven methodology to empower scientists in their structural elucidation endeavors.

References

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Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
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